Gymnoascolide A (3-phenyl-4-(phenylmethyl)-2(5H)-furanone) is a naturally occurring γ-butenolide originally isolated from the soil ascomycete Gymnoascus reessii and the fungus Malbranchea filamentosa [1]. Structurally characterized by a rare 3-phenyl and 4-benzyl substitution pattern on a furan-2(5H)-one core, it serves as a highly specific reference standard in both agrochemical and cardiovascular pharmacology [2]. For procurement and assay formulation, the compound demonstrates broad organic solvent compatibility, being readily soluble in dichloromethane, dimethyl sulfoxide (DMSO), ethanol, and methanol. This defined solubility profile and precise structural configuration make it a reliable, process-compatible scaffold for structure-activity relationship (SAR) studies, differentiating it from crude fungal extracts or structurally generic lactones .
Substituting Gymnoascolide A with generic unsubstituted γ-butenolides or standard broad-spectrum antifungals compromises assay specificity and target validation. In agrochemical screening, standard azoles or general fungicidal agents fail to replicate the precise selective inhibition profile of Gymnoascolide A, which targets Septoria nodorum while remaining inactive against Candida albicans and mammalian cell lines [1]. In cardiovascular models, the specific spatial arrangement of the 3-phenyl and 4-benzyl groups is strictly required to achieve the established 1 µM inhibition threshold for calcium-induced vasocontraction; simpler furanone analogs do not trigger this specific pathway [2]. Furthermore, relying on natural isolation yields highly variable, milligram-scale quantities with complex purification bottlenecks, making the procurement of the synthetically validated standard essential for reproducible structure-activity relationship (SAR) library generation .
Gymnoascolide A demonstrates targeted efficacy against the pathogenic plant fungus Septoria nodorum with a Minimum Inhibitory Concentration (MIC) of 13 μg/mL, while showing no activity against the human pathogen Candida albicans or mammalian NS-1 tumor cell lines [1]. This selectivity profile is directly comparable to the benchmark cycloheximide, and its specific potency aligns with monorden, differentiating it from broad-spectrum agents that cause off-target toxicity[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) and selectivity |
| Target Compound Data | MIC = 13 μg/mL against S. nodorum; inactive against C. albicans |
| Comparator Or Baseline | Monorden (comparable potency) and Cycloheximide (comparable selectivity) |
| Quantified Difference | Achieves 13 μg/mL MIC with complete selectivity over mammalian/human fungal lines, unlike non-selective biocides |
| Conditions | In vitro antimicrobial assay panel |
Validates the compound as a highly selective agrochemical reference standard, allowing buyers to screen for plant-specific fungicides without confounding mammalian toxicity.
In isolated tissue models, Gymnoascolide A acts as a precise vasodilator, inhibiting calcium-induced contractions in rat aortic rings at a defined concentration of 1 µM [1]. Compared to baseline tissues pretreated with high potassium or norepinephrine, the introduction of this specific di-substituted butenolide provides a measurable, low-micromolar inhibition metric that structurally simpler furanones cannot replicate [1].
| Evidence Dimension | Inhibition of calcium-induced vasocontraction |
| Target Compound Data | Effective inhibition at 1 µM |
| Comparator Or Baseline | Untreated baseline aortic rings (high K+/norepinephrine pretreated) |
| Quantified Difference | Reduces contraction to baseline levels at 1 µM dosing |
| Conditions | Isolated rat aortic rings pretreated with high K+ or norepinephrine |
Provides cardiovascular researchers with a reliable, low-micromolar reference standard for evaluating non-standard calcium channel inhibition mechanisms.
Procurement of synthetically derived Gymnoascolide A overcomes the severe yield limitations of natural fungal extraction. The compound can be synthesized in 6 steps with a 22% overall yield utilizing a chemoselective SN2' Grignard coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate, followed by regioselective N-Selectride reduction . This validated synthetic route provides a scalable alternative to the milligram-scale, highly variable yields obtained from Gymnoascus reessii isolation.
| Evidence Dimension | Production yield and scalability |
| Target Compound Data | 6-step synthetic route with 22% overall yield |
| Comparator Or Baseline | Natural product isolation from Gymnoascus reessii cultures |
| Quantified Difference | Shifts production from variable milligram-scale biological extraction to reproducible gram-scale synthetic precursor pathways |
| Conditions | Chemoselective SN2' Grignard coupling and regioselective reduction |
Ensures that procurement of the compound or its synthetic precursors guarantees batch-to-batch reproducibility for industrial SAR studies, avoiding the bottleneck of natural extraction.
Unlike many lipophilic or polymeric fungal secondary metabolites that require complex surfactant formulations, Gymnoascolide A exhibits complete solubility in standard assay solvents including dichloromethane, dimethyl sulfoxide (DMSO), ethanol, and methanol. This allows for the direct preparation of stable stock solutions (e.g., for 1 µM aqueous dosing) without precipitation, ensuring consistent bioavailability across both in vitro antimicrobial and isolated tissue assays .
| Evidence Dimension | Solvent compatibility for biological screening |
| Target Compound Data | Fully soluble in standard organic solvents (DMSO, EtOH, MeOH, DCM) |
| Comparator Or Baseline | Crude fungal extracts and highly lipophilic macrolides |
| Quantified Difference | Eliminates the need for specialized solubilizing agents or surfactants during stock preparation |
| Conditions | Standard laboratory stock solution preparation for in vitro dosing |
Streamlines integration into mainstream high-throughput screening workflows, reducing formulation-induced variability in biological readouts.
Driven by its selective 13 μg/mL MIC against Septoria nodorum and lack of mammalian toxicity, this compound is the right choice for agrochemical researchers developing targeted treatments for wheat glume blotch, serving as a benchmark for efficacy and selectivity [1].
Because it reliably inhibits calcium-induced contractions at a strict 1 µM threshold, Gymnoascolide A is highly suitable as a positive control or reference standard in isolated tissue models evaluating novel calcium channel inhibitors [2].
Supported by its validated 6-step, 22% yield synthetic pathway, procurement of this compound or its direct precursors enables medicinal chemists to systematically explore the rare 3-phenyl-4-benzyl-2(5H)-furanone motif without relying on unpredictable natural extraction .